

Application Notes and Protocols for Chymotrypsin Inhibition Assay Using SP-Chymostatin B

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Compound of Interest		
Compound Name:	SP-Chymostatin B	
Cat. No.:	B1681061	Get Quote

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Introduction

Chymotrypsin, a serine protease synthesized in the pancreas, plays a pivotal role in the digestion of proteins by selectively cleaving peptide bonds C-terminal to aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1] The catalytic activity of chymotrypsin is facilitated by a well-characterized catalytic triad composed of serine-195, histidine-57, and aspartate-102 residues within its active site.[2][3] Dysregulation of chymotrypsin and related proteases is implicated in various pathological conditions, making them attractive targets for therapeutic intervention. Consequently, the identification and characterization of chymotrypsin inhibitors are of significant interest in drug discovery and development.

Chymostatin, a naturally occurring protease inhibitor isolated from actinomycetes, is a potent inhibitor of chymotrypsin and other proteases.[1][4] **SP-Chymostatin B**, a specific variant of chymostatin, serves as a valuable tool for studying chymotrypsin activity and for screening potential drug candidates. This document provides a detailed protocol for a colorimetric chymotrypsin inhibition assay using **SP-Chymostatin B** and the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

Principle of the Assay



The chymotrypsin inhibition assay is based on the enzymatic cleavage of the chromogenic substrate, Suc-AAPF-pNA, by chymotrypsin. This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405-410 nm. In the presence of an inhibitor, such as **SP-Chymostatin B**, the activity of chymotrypsin is diminished, leading to a reduced rate of pNA formation. The extent of inhibition is directly proportional to the concentration of the inhibitor.

Materials and Reagents

- α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
- SP-Chymostatin B (e.g., MedKoo Biosciences)
- N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) (e.g., Sigma-Aldrich, S7388)
- Tris-HCl buffer (e.g., 50 mM, pH 7.8)
- Calcium Chloride (CaCl₂)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Pipettes and tips

Experimental ProtocolsPreparation of Reagents

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer containing 10 mM CaCl₂, pH 7.8.
- α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 µg/mL) with the assay buffer.
- SP-Chymostatin B Stock Solution: Prepare a 1 mM stock solution of SP-Chymostatin B in DMSO. Store at -20°C.



Substrate Solution: Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO. Store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1 mM) with the assay buffer.

Chymotrypsin Inhibition Assay Protocol

- Prepare Serial Dilutions of SP-Chymostatin B: Perform serial dilutions of the SP-Chymostatin B stock solution in assay buffer to obtain a range of inhibitor concentrations (e.g., 0.1 nM to 100 nM).
- Assay Setup: In a 96-well microplate, add the following reagents in the specified order:
 - 50 μL of Assay Buffer
 - 20 μL of the diluted SP-Chymostatin B solutions or assay buffer for the control (no inhibitor).
 - \circ 20 µL of the diluted α -chymotrypsin solution.
- Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the Reaction: Add 10 μ L of the diluted Suc-AAPF-pNA substrate solution to each well to initiate the enzymatic reaction.
- Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis

- Calculate the Rate of Reaction: Determine the rate of the reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
- Calculate the Percentage of Inhibition: Calculate the percentage of chymotrypsin inhibition for each concentration of SP-Chymostatin B using the following formula:
 - % Inhibition = [(V control V inhibitor) / V control] * 100



Where:

- V_control is the rate of reaction in the absence of the inhibitor.
- V_inhibitor is the rate of reaction in the presence of the inhibitor.
- Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by non-linear regression analysis of the dose-response curve.

Data Presentation

Table 1: Representative Data for Chymotrypsin Inhibition by SP-Chymostatin B

SP-Chymostatin B (nM)	Log [Inhibitor] (M)	Average Rate (ΔAbs/min)	% Inhibition
0 (Control)	-	0.050	0
0.1	-10	0.045	10
0.3	-9.52	0.038	24
0.8	-9.10	0.025	50
2.0	-8.70	0.015	70
5.0	-8.30	0.008	84
10.0	-8.00	0.004	92
50.0	-7.30	0.001	98
100.0	-7.00	0.0005	99

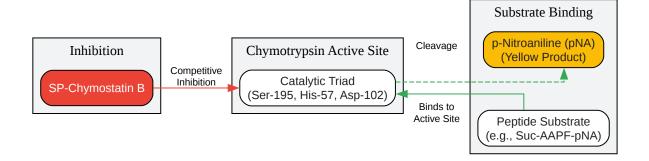
Note: The data presented are for illustrative purposes. Actual results may vary depending on experimental conditions. The IC₅₀ value for chymostatin is reported to be approximately 0.8 nM.

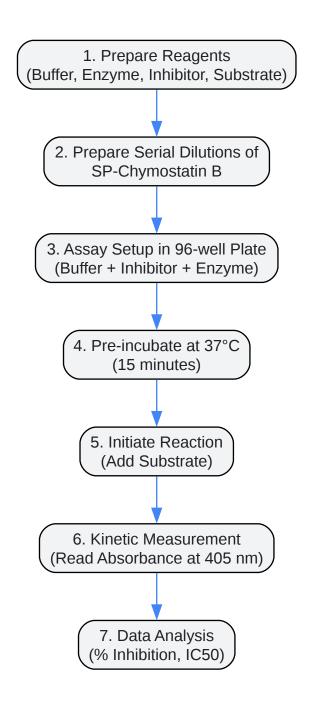
Mandatory Visualizations



Signaling Pathway of Chymotrypsin Action and Inhibition









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